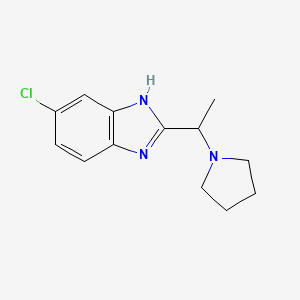![molecular formula C14H21ClN2O2 B7637578 3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid](/img/structure/B7637578.png)
3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid, also known as Clomipramine, is a tricyclic antidepressant drug that is used to treat various mental health disorders such as obsessive-compulsive disorder (OCD), major depressive disorder, and panic disorder. Clomipramine has been widely researched for its mechanism of action and its biochemical and physiological effects on the human body.
Mécanisme D'action
3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid works by inhibiting the reuptake of serotonin and norepinephrine in the brain, which increases the levels of these neurotransmitters. This leads to an improvement in mood and a reduction in the symptoms of mental health disorders.
Biochemical and Physiological Effects:
3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid has been found to have various biochemical and physiological effects on the human body. It has been shown to increase the levels of certain neurotransmitters in the brain, as well as affect the levels of hormones such as cortisol and prolactin. It has also been found to have an impact on the immune system and on the metabolism of certain drugs.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for researchers studying the effects of neurotransmitters on the brain. However, one limitation of using 3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid in lab experiments is that it can have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid. One area of interest is in understanding the long-term effects of 3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid use on the brain and on mental health. Another area of research is in developing more selective drugs that target only specific neurotransmitter systems, which could lead to more effective treatments with fewer side effects. Additionally, there is a need for further research on the use of 3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid in combination with other drugs for the treatment of mental health disorders.
Méthodes De Synthèse
3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid is synthesized through a series of chemical reactions starting from 3-chlorobenzyl chloride, which is reacted with N,N-dimethylethylenediamine to form 3-(N,N-dimethylaminopropyl)chloride. This intermediate compound is then reacted with 3-chloropropanoic acid to form 3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid.
Applications De Recherche Scientifique
3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid has been extensively studied for its therapeutic effects in treating mental health disorders such as OCD, major depressive disorder, and panic disorder. It has been found to be effective in reducing the symptoms of these disorders by increasing the levels of certain neurotransmitters in the brain, such as serotonin and norepinephrine.
Propriétés
IUPAC Name |
3-[(3-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c1-16(2)8-9-17(7-6-14(18)19)11-12-4-3-5-13(15)10-12/h3-5,10H,6-9,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYMRHAONOYVRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CCC(=O)O)CC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,4-Difluorophenyl)sulfanyl-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7637523.png)
![3-[4-(3-Phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B7637524.png)
![N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637525.png)
![3-[Cyclohexanecarbonyl(cyclopropyl)amino]-2-methylpropanoic acid](/img/structure/B7637529.png)
![3-[Oxolan-2-ylmethyl(thiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7637536.png)
![3-[Cyclopropyl(pyridine-3-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7637541.png)
![N-[4-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637543.png)
![N-[4-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637551.png)
![N-[4-[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637555.png)
![3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclopentane]-3-one](/img/structure/B7637558.png)
![3-[Cyclopropyl(methylsulfonyl)amino]-2-methylpropanoic acid](/img/structure/B7637577.png)
